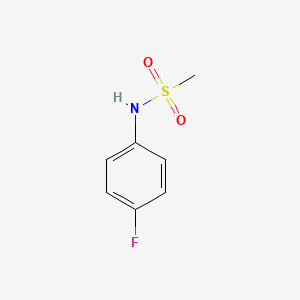

N-(4-fluorophenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOJVNHEDQHEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Methanesulfonamide

Established and Novel Synthetic Pathways for the Compound

The synthesis of N-(4-fluorophenyl)methanesulfonamide is primarily achieved through the formation of a sulfonamide (S-N) bond. While traditional methods are well-documented, recent research has focused on developing novel catalytic systems and more environmentally benign processes.

The most conventional synthesis of this compound involves the reaction of 4-fluoroaniline (B128567) with methanesulfonyl chloride. smolecule.com The underlying mechanism of this transformation is a nucleophilic substitution reaction. The nitrogen atom of the 4-fluoroaniline, acting as a nucleophile, attacks the electrophilic sulfur atom of the methanesulfonyl chloride. This is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. smolecule.comcbijournal.com The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable sulfonamide bond. ijarsct.co.in In catalyzed versions of sulfonamide synthesis, the mechanism can be more complex, involving oxidative addition and reductive elimination steps at a metal center, as seen in palladium-catalyzed cross-coupling reactions. ijarsct.co.in

Significant efforts have been directed toward optimizing the synthesis of aryl sulfonamides, including this compound. Research has explored various catalysts, solvents, bases, and temperature conditions to maximize yield and purity. Transition metal catalysis, particularly with copper (Cu) and palladium (Pd), has proven effective for forming the crucial S-N bond. ijarsct.co.innie.edu.sg

Copper-based systems, often ligand-free, provide a cost-effective and efficient route. For instance, the N-arylation of methanesulfonamide (B31651) with aryl bromides has been successfully achieved using a combination of copper(I) iodide (CuI) and a base like cesium carbonate (Cs₂CO₃) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. nie.edu.sg Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer a broad substrate scope and high yields for coupling methanesulfonamide with aryl halides, though they often require specialized phosphine (B1218219) ligands. ijarsct.co.inacs.org Optimization studies focus on screening different combinations of these parameters to find the most effective conditions for specific substrates.

| Catalyst System | Model Substrates | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| CuI (20 mol%) | Methanesulfonamide + Bromobenzene | Cs₂CO₃ | DMF | 135 °C | High | nie.edu.sg |

| Pd₂(dba)₃ / t-BuXPhos | Methanesulfonamide + Aryl Bromide | K₃PO₄ | Dioxane | 110 °C | High | ijarsct.co.inacs.org |

| Cu(OTf)₂ (5 mol%) | Aryldiazonium Tetrafluoroborate + N-Chloroamine | - | DCE | 80 °C | Good to Excellent | doi.org |

In line with the principles of green chemistry, recent research has focused on developing more sustainable routes for sulfonamide synthesis. A key area of improvement is the replacement of volatile and toxic organic solvents with greener alternatives. researchgate.net Water, ethanol, and glycerol (B35011) have been successfully used as solvents for the synthesis of sulfonamides. researchgate.net Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, have emerged as environmentally responsible and reusable media, allowing for high-yield synthesis at ambient temperatures. nih.govuniba.it

Furthermore, methodologies that reduce waste are being explored. This includes catalyst-free methods performed in water or solvent-free approaches using solid bases to prevent side reactions. uniba.it The development of reusable heterogeneous catalysts, such as copper supported on magnetic nanoparticles, also contributes to a more sustainable process by simplifying catalyst recovery and reuse. The use of stable and less hazardous starting materials, like sodium sulfinates instead of highly reactive sulfonyl chlorides, further enhances the environmental profile of these syntheses. researchgate.netorganic-chemistry.org

Design and Synthesis of this compound Derivatives

The this compound scaffold serves as a valuable starting point for the development of new chemical entities. Diversification can be achieved by modifying either the aromatic ring or the sulfonamide functional group.

The 4-fluorophenyl ring of the parent compound is amenable to various chemical modifications to explore structure-activity relationships. One powerful technique for this is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction. organic-chemistry.orgwikipedia.orglibretexts.org This reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. For example, an iodo-substituted analogue of N-(aryl)methanesulfonamide can be coupled with a terminal alkyne like 3-phenoxyprop-1-yne to introduce significant structural complexity onto the phenyl ring. organic-chemistry.org This strategy highlights how modern cross-coupling methods can be employed to systematically modify the aromatic core of the molecule. Other modifications include the introduction of substituents at different positions on the ring to modulate the electronic and steric properties of the compound.

| Parent Scaffold Type | Reaction Type | Reagent | Resulting Derivative Structure | Reference |

|---|---|---|---|---|

| N-(4-iodo-2-phenoxyphenyl)methanesulfonamide | Sonogashira Coupling | 3-phenoxyprop-1-yne | N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide | organic-chemistry.org |

The methanesulfonamide group itself offers several sites for chemical modification. The acidic N-H proton can be substituted through N-alkylation or N-arylation reactions. Palladium-catalyzed cross-coupling reactions provide a robust method for the N-arylation of methanesulfonamide with various aryl bromides and chlorides, thereby avoiding the use of anilines in the final step. acs.org This allows for the synthesis of a wide array of tertiary sulfonamides.

Development of Hybrid Structures Incorporating this compound Scaffold

The this compound scaffold has been utilized as a key building block in the synthesis of complex hybrid molecules, particularly in the field of medicinal chemistry. These hybrid structures combine the sulfonamide moiety with other pharmacologically active scaffolds to create novel compounds with potentially enhanced or synergistic biological activities.

A notable example involves the incorporation of the this compound core into a series of potent 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. nih.gov HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis, and its inhibitors, commonly known as statins, are widely used to lower cholesterol levels. nih.govmdpi.comdrugs.com In this research, the this compound unit was N-methylated and then attached to a pyrimidine (B1678525) ring. This entire assembly was then linked to a 3,5-dihydroxy-6-heptenoate chain, which is the characteristic pharmacophore of statins. nih.gov

The resulting hybrid molecule, specifically Monocalcium bis[(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)pyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate], demonstrated significant inhibitory activity against the HMG-CoA reductase enzyme. nih.gov This compound was found to be approximately four times more potent than the established drug lovastatin (B1675250) in in vitro assays, highlighting the successful application of the this compound scaffold in creating complex and highly active hybrid structures. nih.gov

Table 1: Components of a Hybrid HMG-CoA Reductase Inhibitor

| Component Scaffold | Specific Moiety | Role in Hybrid Structure |

| Sulfonamide Core | This compound | Provides a key structural framework and contributes to the overall molecular architecture. |

| Heterocyclic Linker | Pyrimidine | Connects the sulfonamide scaffold to the statin-like side chain. |

| Statin Pharmacophore | 3,5-dihydroxy-6-heptenoate | Mimics the natural substrate of HMG-CoA reductase, responsible for the inhibitory activity. |

| Additional Groups | Isopropyl group, Methyl group (on Nitrogen) | Modify the steric and electronic properties of the molecule to optimize binding to the enzyme. |

Exploration of Reaction Chemistry and Chemical Reactivity

The chemical reactivity of this compound is characterized by transformations involving the sulfonamide group and the activated fluorophenyl ring. These reactions are crucial for the synthesis of derivatives and hybrid molecules.

C-N Bond Formation Reactions

The primary C-N bond in this compound is formed during its synthesis, typically through the reaction of 4-fluoroaniline with methanesulfonyl chloride in the presence of a base. However, the compound itself can undergo further C-N bond formation reactions, primarily through alkylation or arylation at the sulfonamide nitrogen.

N-Alkylation: The nitrogen atom of the sulfonamide group can act as a nucleophile and react with alkylating agents to form N-alkylated derivatives. This is exemplified in the synthesis of the previously mentioned HMG-CoA reductase inhibitors, where the this compound scaffold was N-methylated as part of the synthetic route. nih.gov This type of reaction typically proceeds under basic conditions to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity.

N-Arylation: The sulfonamide nitrogen can also participate in cross-coupling reactions to form new C-N bonds with aryl partners. Modern catalytic methods, such as the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed coupling reactions, are effective for the N-arylation of sulfonamides. organic-chemistry.orgnie.edu.sgnie.edu.sg These reactions provide a direct route to synthesize N,N-diaryl or N-alkyl-N-arylsulfonamides, expanding the structural diversity of derivatives that can be accessed from the parent compound. While specific examples starting directly with this compound are not extensively detailed in the cited literature, the general applicability of these methods to a wide range of sulfonamides suggests their potential utility for this substrate. organic-chemistry.orgnie.edu.sg

Coupling and Substitution Reactions

Beyond reactions at the nitrogen center, this compound can engage in coupling and substitution reactions involving both the sulfonamide moiety and the aromatic ring.

Cross-Coupling Reactions: As mentioned, the sulfonamide group is a viable partner in Pd- or Cu-catalyzed N-arylation cross-coupling reactions with aryl bromides and chlorides. organic-chemistry.orgnie.edu.sg These reactions are fundamental for constructing complex molecules where the sulfonamide is linked to two different aromatic systems. The development of ligand-free copper-catalyzed systems offers an economical and experimentally simple method for these transformations. nie.edu.sg

Nucleophilic Aromatic Substitution (SNAr): The 4-fluorophenyl group of the molecule is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom is a well-established leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov The methanesulfonamide group (-SO2NHCH3) exerts an electron-withdrawing effect, which activates the aromatic ring, making the fluorine atom susceptible to displacement by strong nucleophiles. This allows for the introduction of various functional groups, such as amines, alkoxides, or thiolates, at the 4-position of the phenyl ring, providing a pathway to a wide array of derivatives. researchgate.net

Table 2: Potential Reactions and Transformations

| Reaction Type | Reacting Site | Reagents/Catalysts (Examples) | Product Type |

| N-Alkylation | Sulfonamide Nitrogen | Alkyl Halide, Base | N-Alkyl-N-(4-fluorophenyl)methanesulfonamide |

| N-Arylation | Sulfonamide Nitrogen | Aryl Halide, Pd or Cu catalyst, Base | N-Aryl-N-(4-fluorophenyl)methanesulfonamide |

| Nucleophilic Aromatic Substitution (SNAr) | C4 of Phenyl Ring (C-F bond) | Nucleophiles (e.g., Amines, Alkoxides) | N-(4-substituted-phenyl)methanesulfonamide |

| Palladium-Catalyzed Cross-Coupling | C4 of Phenyl Ring (C-F bond) | Organosilanes, Organoborons | N-(4-biaryl)methanesulfonamide derivatives |

Advanced Spectroscopic and Structural Characterization of N 4 Fluorophenyl Methanesulfonamide

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, vibrational spectroscopy identifies the functional groups present, and mass spectrometry provides the exact molecular weight and fragmentation patterns, which collectively confirm the compound's identity.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For N-(4-fluorophenyl)methanesulfonamide, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the methyl, aromatic, and amine protons. The methyl protons of the methanesulfonyl group typically appear as a sharp singlet. The aromatic protons on the 4-fluorophenyl ring exhibit a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the fluorine atom appear as a doublet of doublets, coupled to both the adjacent aromatic proton and the fluorine atom, while the protons meta to the fluorine show a similar complex splitting. The N-H proton of the sulfonamide group is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. znaturforsch.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. It shows distinct signals for the methyl carbon, and the four unique carbons of the 4-fluorophenyl ring. The carbon atom directly bonded to the fluorine atom (C-F) exhibits a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated aromatic compounds. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine and the methanesulfonamide (B31651) substituents. znaturforsch.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for N-(substituted phenyl)-methanesulfonamides

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| CH₃ (Sulfonyl) | ~3.0 | ~39 |

| Aromatic C-H | ~7.0 - 7.4 | ~115 - 135 |

| N-H | Variable (often broad) | - |

| Aromatic C-N | - | ~135 |

| Aromatic C-F | - | ~160 (with large ¹JCF) |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern. Data is generalized from studies on related N-(substituted phenyl)-methanesulphonamides. znaturforsch.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govcardiff.ac.uk The spectra of this compound show distinct bands corresponding to the vibrations of the sulfonamide and the fluorinated aromatic ring.

Key vibrational modes include:

N-H Stretching: A prominent band is observed in the IR spectrum in the region of 3232–3298 cm⁻¹, characteristic of the N-H stretching vibration of the sulfonamide group. znaturforsch.com

S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong absorption bands: an asymmetric stretching vibration typically found between 1317–1331 cm⁻¹, and a symmetric stretching vibration in the range of 1139–1157 cm⁻¹. znaturforsch.com

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond appears in the 833–926 cm⁻¹ region. znaturforsch.com

C-F Stretching: A strong band associated with the carbon-fluorine bond stretching in the aromatic ring is expected in the region of 1200-1300 cm⁻¹.

Aromatic Ring Vibrations: Multiple bands corresponding to C-H and C=C stretching and bending vibrations of the phenyl ring are observed in the fingerprint region of the spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3232 - 3298 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| S=O Asymmetric Stretch | 1317 - 1331 | Strong |

| S=O Symmetric Stretch | 1139 - 1157 | Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| S-N Stretch | 833 - 926 | Medium |

Source: Data compiled from studies on N-(substituted phenyl)-methanesulphonamides. znaturforsch.comresearchgate.net

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₈FNO₂S), the calculated monoisotopic mass is approximately 189.0263 u. The high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry typically involves the cleavage of the weakest bonds. Key fragmentation pathways for sulfonamides include:

Cleavage of the S-N bond: This is a common fragmentation pathway, leading to the formation of ions corresponding to the methanesulfonyl moiety [CH₃SO₂]⁺ (m/z 79) and the 4-fluoroaniline (B128567) radical cation [FC₆H₄NH]⁺ (m/z 110).

Loss of SO₂: Fragmentation can occur with the loss of sulfur dioxide (SO₂), leading to a significant fragment ion.

Cleavage of the S-C bond: Loss of the methyl group ([M-CH₃]⁺) is another possible fragmentation.

Rearrangement and fragmentation of the aromatic ring: Further fragmentation can lead to the loss of HCN or other small molecules from the aromatic portion of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice. The crystal structure of this compound has been reported (CSD Refcode: CICPIO). nih.gov

The solid-state packing of this compound is primarily governed by intermolecular hydrogen bonds. The sulfonamide group is an effective hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygen atoms). In the crystal structure of this compound, molecules are linked by N—H⋯O hydrogen bonds. nih.gov

Specifically, the amide proton (H) on the nitrogen atom forms a hydrogen bond with one of the sulfonyl oxygen atoms (O) of an adjacent molecule. This interaction is a recurring motif in the crystal structures of sulfonamides. For this compound, these N—H⋯O interactions link the molecules into a layered structure. nih.gov The precise geometry of this hydrogen bond has been determined, with an H⋯O distance of 2.08 Å, an N⋯O distance of 2.911 Å, and an N—H⋯O angle of 164°. nih.gov These strong, directional interactions are the primary force responsible for the organized assembly of the molecules in the crystal lattice.

Table 3: Hydrogen Bond Geometry in the Crystal Structure of this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| N-H···O | ~0.86 | 2.08 | 2.911 | 164 |

Source: Gowda et al., 2007a, as cited in related crystallographic database surveys. nih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

While a specific Hirshfeld surface analysis for this compound is not detailed in the available literature, analysis of closely related methanesulfonamide structures provides valuable insights into the expected intermolecular contacts. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.

For instance, in a related N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide, the Hirshfeld surface analysis reveals that the major interactions are H⋯H (53.6%), C⋯H/H⋯C (20.8%), and O⋯H/H⋯O (17.7%). nih.gov Other contacts such as N⋯H/H⋯N, C⋯C, N⋯C/C⋯N, and O⋯C/C⋯O account for a much smaller percentage of the Hirshfeld surface. nih.gov It is plausible that this compound would exhibit a similar distribution of intermolecular contacts, with hydrogen-hydrogen, carbon-hydrogen, and oxygen-hydrogen interactions being the most significant contributors to the crystal packing. The presence of the fluorine atom may also introduce F⋯H contacts, which would be quantifiable through a dedicated Hirshfeld analysis.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Structurally Related Methanesulfonamide

| Interaction Type | Contribution (%) |

| H⋯H | 53.6 |

| C⋯H/H⋯C | 20.8 |

| O⋯H/H⋯O | 17.7 |

| N⋯H/H⋯N | 4.5 |

| C⋯C | 1.7 |

| N⋯C/C⋯N | 0.9 |

| O⋯C/C⋯O | 0.8 |

This data is for a related methanesulfonamide and is presented for comparative purposes. nih.gov

Advanced Spectroscopic Techniques for Material Characterization

The spectroscopic profile of this compound provides a fingerprint of its molecular structure and bonding environment. Key vibrational modes and nuclear magnetic resonances have been identified through Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.

FT-IR Spectroscopy:

The infrared spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibration is observed in the range of 3298–3232 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group appear as strong absorptions in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. The S-N stretching vibration is found in the range of 926–833 cm⁻¹.

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the phenyl ring. For N-(substituted phenyl)-methanesulphonamides, the ¹H and ¹³C chemical shifts have been systematically assigned. By computing the incremental shifts of the ring protons and carbons due to the CH₃SO₂- and CH₃SO₂NH- groups, the chemical shifts for this compound can be predicted and have been experimentally verified.

Table 3: Key FT-IR Vibrational Frequencies for N-(Aryl)-Methanesulfonamides

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch | 3298 – 3232 |

| SO₂ Asymmetric Stretch | 1331 – 1317 |

| SO₂ Symmetric Stretch | 1157 – 1139 |

| S-N Stretch | 926 – 833 |

Data represents typical ranges for N-(substituted phenyl)-methanesulphonamides.

Computational Chemistry and Theoretical Modeling of N 4 Fluorophenyl Methanesulfonamide

Quantum Chemical Investigations of Electronic Structure and Energetics

Theoretical studies employing quantum chemistry are instrumental in providing a foundational understanding of the molecular structure and electronic landscape of N-(4-fluorophenyl)methanesulfonamide. These computational approaches offer insights into the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the most stable geometric structure of a molecule, a process known as geometry optimization. For this compound, these calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, theoretical studies on analogous sulfonamides have successfully used methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve optimized geometries that correlate well with experimental data where available.

These calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron to a higher energy state.

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 3.5 | Debye |

| Total Energy | -850 | a.u. |

Note: This data is illustrative and based on typical values for similar compounds calculated using DFT methods. Actual values would be derived from specific computational studies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic signatures of molecules, offering a direct comparison between theoretical models and experimental results.

Computational Vibrational Spectroscopy

Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies and intensities of infrared (IR) and Raman spectra for this compound. By modeling the molecule's vibrations, specific spectral peaks can be assigned to the motions of particular functional groups. For instance, the characteristic stretching frequencies for the S=O bonds in the sulfonamide group, the N-H stretch, and various aromatic C-C and C-H vibrations can be precisely calculated. These theoretical spectra serve as a powerful guide for interpreting experimental data, allowing for a detailed understanding of the molecule's vibrational modes.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν_as(SO₂) | 1340 | Asymmetric SO₂ stretching |

| ν_s(SO₂) | 1160 | Symmetric SO₂ stretching |

| ν(C-F) | 1230 | C-F stretching |

| ν(C-N) | 1290 | C-N stretching |

Note: This data is illustrative. Actual calculated frequencies are often scaled to better match experimental values.

Electronic Absorption and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations identify the specific electronic transitions responsible for each absorption peak, typically involving the promotion of an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO). This provides a molecular-level understanding of how the compound interacts with light.

Theoretical Exploration of Chemical Reactivity and Reaction Mechanisms

Computational modeling is a key tool for exploring the chemical reactivity of this compound. By analyzing the molecule's electronic structure, researchers can predict how it will behave in chemical reactions.

The distribution of electronic charge within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the sulfonyl group and the fluorine atom are expected to be regions of high electron density, while the hydrogen atom on the sulfonamide nitrogen is likely to be electron-deficient.

Furthermore, the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) provide direct insight into the molecule's reactivity. The HOMO often indicates the site of electrophilic attack, while the LUMO can suggest the site for nucleophilic attack. Analyzing these orbitals helps in predicting the outcomes of various chemical reactions and understanding the underlying mechanisms at a fundamental electronic level.

Computational Studies on Acidity and Proton Transfer Processes

The acidity of sulfonamides, characterized by their pKa values, is a critical parameter influencing their pharmacokinetic and pharmacodynamic profiles. Computational chemistry offers powerful tools to predict these values and to study the underlying proton transfer mechanisms, circumventing the need for extensive experimental work. The primary theoretical approach involves the use of thermodynamic cycles, such as the Born-Haber cycle, which dissects the acid dissociation process into gas-phase and solvation energies. diva-portal.org

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to determine the gas-phase Gibbs free energies of the protonated and deprotonated species. researchgate.net Various functionals, such as B3LYP and M06-2X, combined with basis sets like 6-31G** or 6-311G+dp, are selected based on the desired balance of accuracy and computational cost. researchgate.netnih.gov The free energies of solvation are then computed using continuum solvation models, which represent the solvent as a continuous medium with specific dielectric properties. researchgate.net Commonly used models include the Polarizable Continuum Model (PCM), the Conductor-like Polarizable Continuum Model (CPCM), and the Solvation Model based on Density (SMD). diva-portal.orgresearchgate.netnih.gov

For sulfonamides specifically, studies have shown that the PCM model is a suitable solvation model for calculating pKb values. researchgate.net More advanced methodologies aim to improve accuracy by incorporating explicit solvent molecules, typically one or two water molecules, to model the direct hydrogen-bonding interactions in the first solvation shell. nih.gov This explicit-continuum model often leads to more reliable pKa predictions. nih.gov An alternative approach establishes strong linear correlations between computationally derived equilibrium bond lengths within the sulfonamide group (S-N and S-O bonds) and their aqueous pKa values, providing a powerful predictive method that avoids thermodynamic cycles. chemrxiv.org

The process of proton transfer itself can be modeled by constructing potential energy surfaces. researchgate.net These calculations map the energy of the system as the proton moves from the donor (the sulfonamide nitrogen) to an acceptor (like a water molecule or a basic residue in an enzyme's active site), allowing for the determination of activation barriers and the characterization of transition states. researchgate.net For this compound, these computational techniques can precisely estimate its acidity and elucidate the energetic favorability of its deprotonation, a key step in many of its potential biological interactions.

Table 1: Computational Methods for pKa Prediction

| Method | Key Components | Common Software/Models | Reference |

|---|---|---|---|

| Thermodynamic Cycle | Gas-phase energy calculation (DFT); Solvation energy calculation (Continuum Model) | Gaussian; B3LYP/6-31G**; PCM, CPCM, SMD | diva-portal.orgresearchgate.netresearchgate.net |

| Explicit-Continuum Model | Includes explicit solvent molecules (e.g., H₂O) in the DFT calculation along with a continuum model. | DFT with SMD | nih.gov |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, and computational methods provide an efficient way to screen and design molecules with significant NLO responses. Theoretical calculations can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which quantify the molecule's response to an external electric field. nih.govscirp.org For molecules like this compound, these properties are of interest due to the interplay between the electron-withdrawing sulfonyl group and the substituted phenyl ring.

The prediction of NLO properties is typically performed using quantum chemical methods, such as ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT). nih.govscirp.org Functionals like B3LYP and B3PW91 with extended basis sets such as 6-311++G(d,p) are employed to accurately describe the electronic structure. researchgate.netresearchgate.net The calculations are often done using a finite-field approach, where the molecule's energy or dipole moment is calculated in the presence of a series of applied electric fields. dtic.mil The polarizability and hyperpolarizability are then extracted as derivatives of the energy or dipole moment with respect to the field strength. dtic.mil

For a close analog, N-(4-nitro-2-phenoxyphenyl) methanesulfonamide (B31651), computational studies have shown that the presence of donor and acceptor groups enhances intramolecular charge transfer (ICT), leading to a large hyperpolarizability value. nih.gov Natural Bond Orbital (NBO) analysis is often coupled with NLO calculations to understand the charge delocalization and hyperconjugative interactions responsible for the NLO response. nih.govresearchgate.net The analysis reveals how electron density moves from donor parts of the molecule (like the phenyl ring) to acceptor parts (like the sulfonyl group), which is fundamental to a high β value. nih.gov The HOMO-LUMO energy gap is another important parameter; a smaller gap generally correlates with higher polarizability and hyperpolarizability, indicating greater electronic reactivity. nih.gov Theoretical studies on similar π-conjugated systems confirm that they are promising candidates for NLO materials. researchgate.net These computational insights suggest that this compound likely possesses NLO properties that can be systematically studied and tuned through chemical modification.

Table 2: Calculated NLO Properties for a Representative Sulfonamide Data based on theoretical calculations for N-(4-nitro-2-phenoxyphenyl) methanesulfonamide using the B3LYP/6-311G(d,p) method.

| Property | Symbol | Calculated Value | Unit | Reference |

|---|---|---|---|---|

| Dipole Moment | μ | 8.6393 | Debye | nih.gov |

| Mean Polarizability | α | -2.766 x 10⁻²³ | esu | nih.gov |

Molecular Modeling and Simulation for Ligand-Target Interactions

Molecular docking is a computational technique central to drug discovery, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. scirp.org For this compound and its derivatives, docking studies can elucidate how they bind to the active sites of various enzymes, providing a rationale for their observed biological activity. nih.govunar.ac.id The process involves preparing the 3D structures of both the ligand and the protein receptor (often obtained from the Protein Data Bank, PDB), followed by a conformational search where a docking algorithm systematically explores possible binding poses. scirp.orgresearchgate.net

These poses are then evaluated using a scoring function that estimates the binding free energy, with lower energy values indicating more favorable binding. scirp.org Docking studies on various sulfonamide-containing compounds have revealed key molecular interactions that drive target recognition. For instance, in studies with carbonic anhydrase, the sulfonamide group is often predicted to coordinate with the zinc ion in the active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with nearby amino acid residues. unar.ac.idnih.gov Similarly, when a pyrimidine (B1678525) derivative containing an this compound moiety was docked into acetylcholinesterase, specific interactions contributing to its inhibitory potential were identified. nih.gov

The results of docking simulations are typically visualized to analyze the binding mode in detail. This includes identifying specific hydrogen bonds, π-π stacking, and hydrophobic contacts between the ligand and protein residues. researchgate.net These analyses are crucial for understanding the structural basis of activity and for guiding the rational design of more potent and selective inhibitors. cu.edu.eg

Table 3: Examples of Molecular Docking Studies on Sulfonamide-Containing Ligands

| Ligand Type | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|---|

| N-substituted sulfonamides | Carbonic Anhydrase I | 1AZM | -6.8 to -8.2 | Coordination with Zn²⁺, H-bonds | nih.gov |

| Isatin sulfonamide hybrids | EGFR | 1M17 | -19.21 to -21.74 | H-bonds, hydrophobic interactions | researchgate.net |

| Sulfasalazine | Acetylcholinesterase | 1EVE | -10.2 | Interactions with active site residues | scirp.org |

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate a compound's chemical structure with its biological activity, facilitating the design of new therapeutic agents. nih.govnih.gov

QSAR modeling establishes a mathematical relationship between the physicochemical properties of a series of compounds and their activities. nih.gov This is achieved by calculating a set of numerical values known as molecular descriptors for each compound. walisongo.ac.id These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., log P). nih.govwalisongo.ac.id Using statistical methods like Multiple Linear Regression (MLR), a predictive model is built that can estimate the activity of new, unsynthesized compounds. semanticscholar.orgnih.gov For sulfonamide derivatives, QSAR studies have identified that properties such as mass, polarizability, electronegativity, and the presence of specific bonds are key predictors for anticancer activities. nih.govmdpi.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model consists of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. mdpi.com These models can be generated based on a set of known active ligands (ligand-based) or from the 3D structure of a ligand-receptor complex (structure-based). mdpi.com Once developed and validated, a pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired structural features, which are likely to be active. nih.gov This approach is frequently combined with molecular docking to refine the search for new hits. nih.gov For a molecule like this compound, these models can help identify the key features responsible for its activity and guide the design of new analogs with improved potency and selectivity.

Table 4: Common Descriptors and Features in QSAR and Pharmacophore Models for Sulfonamides

| Model Type | Examples of Descriptors/Features | Application | Reference |

|---|---|---|---|

| QSAR | Topological: Number of O atoms, C-N bonds Electronic: Electronegativity, Dipole Moment, HOMO/LUMO Physicochemical: Log P, Molar Refractivity, Polarizability | Predict anticancer or antimicrobial activity based on chemical properties. | nih.govwalisongo.ac.idmdpi.com |

| Pharmacophore | Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Aromatic Ring (AR) Hydrophobic (H) | Identify novel compounds from databases that possess the essential features for binding to a biological target. | nih.govmdpi.com |

In-depth Analysis of this compound: Biological Activity and Mechanistic Insights

The scientific exploration of this compound and its derivatives has unveiled a range of biological activities, particularly in the realm of enzyme inhibition and antimicrobial effects. This article delves into the specific mechanistic investigations surrounding this compound, focusing on its interactions with key enzymes and its efficacy against bacterial strains.

Emerging Research Avenues and Future Perspectives for N 4 Fluorophenyl Methanesulfonamide

Rational Design of Next-Generation Analogues

Rational drug design, which leverages an understanding of a biological target's structure, is a pivotal strategy for discovering new medicines. For N-(4-fluorophenyl)methanesulfonamide, this approach involves the systematic modification of its molecular structure to enhance potency, selectivity, and pharmacokinetic properties. The core scaffold presents several opportunities for chemical modification.

Key strategies for analogue design include:

Modification of the Phenyl Ring: Introducing additional substituents on the fluorophenyl ring can modulate the electronic properties and steric profile of the molecule. This can lead to improved interactions with biological targets. For example, the design of di-meta-substituted fluorinated benzenesulfonamides has been shown to yield low picomolar binders for certain enzymes. acs.org

Alteration of the Sulfonamide Linker: The sulfonamide group is a critical pharmacophore, often involved in hydrogen bonding with enzyme active sites. smolecule.com Modifications to the methyl group of the methanesulfonamide (B31651) moiety, such as replacing it with larger alkyl or aryl groups, can probe the binding pocket for additional hydrophobic interactions.

Bioisosteric Replacement: Replacing the fluorine atom with other functional groups of similar size and electronic character, such as a hydroxyl or cyano group, can fine-tune the molecule's properties, including its acidity, basicity, and metabolic stability. st-andrews.ac.uk

These rational design approaches aim to create a library of next-generation analogues with optimized characteristics for specific applications.

Table 1: Strategies for Rational Analogue Design

| Modification Site | Example Modification | Potential Impact |

|---|---|---|

| Fluorophenyl Ring | Addition of a second fluorine or a trifluoromethyl group | Enhanced lipophilicity, altered electronic profile, improved metabolic stability |

| Fluorophenyl Ring | Introduction of a hydroxyl or amino group | Introduction of new hydrogen bonding sites, improved solubility |

| Methanesulfonamide Group | Replacement of methyl with ethyl or cyclopropyl | Probing for deeper hydrophobic pockets in the target binding site |

| Sulfonamide Nitrogen | N-alkylation | Altered hydrogen bonding capacity and conformation |

Identification of Novel Biological Targets and Therapeutic Applications

The this compound scaffold is a promising starting point for the discovery of new therapeutic agents. smolecule.com The sulfonamide moiety is a well-established pharmacophore present in a wide range of drugs, while the fluorophenyl group can enhance membrane permeability and binding affinity. smolecule.com Research indicates that compounds with similar structures may possess anti-inflammatory and anticancer properties. smolecule.com

Potential therapeutic applications being explored for analogues derived from this scaffold include:

Enzyme Inhibition: Sulfonamides are classic inhibitors of various enzymes, most notably carbonic anhydrases. Research into fluorinated benzenesulfonamides has demonstrated their potential as potent and selective inhibitors of cancer-related carbonic anhydrase isozymes, such as CA IX and CA XII. acs.org

Anticancer Agents: The DNA damage response (DDR) pathway is a key target in oncology. nih.gov Kinases such as ATR are critical to this pathway, and inhibitors can sensitize cancer cells to chemotherapy. nih.gov The rational design of molecules that can target such kinases is an active area of research where this scaffold could prove useful.

Anti-inflammatory Agents: The anti-inflammatory potential of the scaffold is an area of interest. smolecule.com This could involve targeting enzymes or receptors involved in inflammatory signaling pathways.

The identification of specific biological targets is a crucial step in validating these potential applications and advancing lead compounds toward clinical development.

Table 2: Potential Biological Targets and Therapeutic Areas

| Biological Target Class | Specific Example | Associated Therapeutic Area |

|---|---|---|

| Enzymes (Kinases) | Ataxia Telangiectasia and Rad3-Related (ATR) Kinase | Oncology |

| Enzymes (Hydrolases) | Carbonic Anhydrase (CA) IX and XII | Oncology |

| Receptors | G-protein coupled receptors (GPCRs) | Inflammation, various others |

| Ion Channels | Voltage-gated ion channels | Neurological disorders |

Development of Advanced Materials Based on the Compound's Scaffolding

Beyond its biomedical potential, the this compound structure is being investigated for its utility in materials science. smolecule.com The incorporation of fluorine into organic molecules can confer unique properties, including high thermal stability, chemical resistance, and altered surface properties (hydrophobicity).

Potential applications in advanced materials include:

Fluorinated Polymers: The compound can serve as a monomer or a building block for the synthesis of novel fluorinated polymers. smolecule.com Such materials are valued in a range of high-performance applications, from electronics to coatings, due to their durability and unique surface characteristics.

Functional Materials: The specific arrangement of the aromatic ring and the polar sulfonamide group could be exploited in the design of materials with specific optical or electronic properties.

This research avenue seeks to leverage the distinct chemical features of the this compound scaffold to create new materials with tailored functionalities.

Table 3: Potential Applications in Materials Science

| Material Type | Key Property Conferred by Scaffold | Potential Application |

|---|---|---|

| High-Performance Polymers | Thermal Stability, Hydrophobicity | Aerospace components, non-stick coatings |

| Organic Electronics | Tunable Electronic Properties | Organic light-emitting diodes (OLEDs), transistors |

| Self-Assembling Materials | Amphiphilicity (polar/non-polar regions) | Nanomaterials, hydrogels for biomedical use researchgate.net |

Synergistic Integration of Experimental and Computational Methodologies

Modern chemical research relies heavily on the synergy between experimental synthesis and computational analysis. This integrated approach is particularly valuable in the study of this compound and its derivatives. mdpi.com

Computational Chemistry: Techniques like Density Functional Theory (DFT) are used to calculate the structural and electronic properties of the molecule, providing insights that are difficult to obtain experimentally. mdpi.com Molecular docking simulations are employed to predict how designed analogues will bind to the active sites of biological targets, helping to prioritize which compounds to synthesize. smolecule.commdpi.com This significantly accelerates the design-synthesize-test cycle.

Experimental Chemistry: The synthesis of target molecules is guided by computational predictions. mdpi.com Following synthesis, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are used to confirm the structure and stereochemistry of the new compounds. mdpi.com Biological assays are then performed to measure the actual activity and validate the computational models.

This iterative process, where computational predictions guide experimental work and experimental results refine computational models, is essential for efficiently exploring the chemical space around the this compound scaffold.

Table 4: Complementary Experimental and Computational Methods

| Methodology | Technique | Purpose |

|---|---|---|

| Computational | Molecular Docking | Predict binding affinity and orientation of analogues to a biological target. mdpi.com |

| Computational | Density Functional Theory (DFT) | Calculate electronic properties, vibrational frequencies, and reaction energetics. mdpi.com |

| Experimental | Organic Synthesis | Create novel analogues based on computational designs. smolecule.com |

| Experimental | X-ray Crystallography, NMR Spectroscopy | Determine the precise 3D structure and confirm the identity of synthesized compounds. mdpi.com |

| Experimental | In vitro biological assays | Measure the biological activity of new compounds against the intended target. |

Addressing Challenges and Future Opportunities in Fluorinated Sulfonamide Research

While the field of fluorinated sulfonamides holds immense promise, there are challenges to address. The synthesis of complex fluorinated molecules can be difficult, often requiring specialized reagents and multi-step procedures. researchgate.net Furthermore, the high stability of the carbon-fluorine bond, while beneficial for metabolic stability in drugs, can lead to concerns about environmental persistence for some highly fluorinated compounds. st-andrews.ac.uk

Despite these challenges, the future opportunities are significant. The unique ability of fluorine to modulate the properties of organic molecules ensures its continued importance in drug discovery. st-andrews.ac.ukresearchgate.net Future research will likely focus on:

Developing Novel Synthetic Methods: Creating more efficient and cost-effective ways to synthesize complex fluorinated sulfonamides. researchgate.net

"Judicious Fluorination": Strategically placing fluorine atoms to maximize desired effects while minimizing potential liabilities, moving toward molecules that are active and effective but not environmentally persistent. st-andrews.ac.uk

AI and Machine Learning: Employing artificial intelligence to better predict the properties of virtual compounds, enabling researchers to design and prioritize molecules with a higher probability of success. st-andrews.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.